theta-Cypermethrin
CAS No.: 71697-59-1
Cat. No.: VC0156111
Molecular Formula: C₂₂H₁₉Cl₂NO₃
Molecular Weight: 416.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71697-59-1 |
|---|---|
| Molecular Formula | C₂₂H₁₉Cl₂NO₃ |
| Molecular Weight | 416.3 |
| IUPAC Name | [(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 |
| SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Theta-cypermethrin has the molecular formula C₂₂H₁₉Cl₂NO₃, with a molecular weight of 416.3 g/mol . The compound's structure features a cyclopropane ring with a dichlorovinyl substituent, characteristic of cypermethrin compounds. The specific stereochemical configuration of theta-cypermethrin is defined by its (1R)-trans-(alphaS) arrangement, which determines its three-dimensional orientation and consequently its binding affinity with target sites.
Physical and Chemical Properties
The physical and chemical properties of theta-cypermethrin are consistent with its classification as a synthetic pyrethroid, though specific data on this particular isomer is limited. Based on the properties of related cypermethrin compounds, theta-cypermethrin likely exhibits low water solubility and high lipophilicity, characteristics that influence its environmental behavior and biological activity.
Table 1: Physical and Chemical Properties of Theta-Cypermethrin
Stereochemistry and Isomeric Relationships
Stereoisomeric Configuration
Theta-cypermethrin is specifically described as (1R)-trans-(alphaS)-cypermethrin, representing one of the possible stereoisomers within the cypermethrin family . This stereochemical designation indicates the specific three-dimensional arrangement of atoms around the chiral centers in the molecule. The stereochemistry of pyrethroids is particularly important because it significantly influences their biological activity and environmental fate.
Relationship to Other Cypermethrin Isomers
Theta-cypermethrin is described as an enantiomer of (1S)-trans-(alphaR)-cypermethrin . This relationship positions theta-cypermethrin within the broader family of cypermethrin compounds, which includes several variants such as alpha-cypermethrin and zeta-cypermethrin. Each of these variants represents different isomeric compositions with distinct properties.
For context, zeta-cypermethrin is described as "a mixture of the stereoisomers (S)-a-cyano-3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate where the ratio of the (S);(1RS,3RS) isomeric pair to the (S);(1RS,3SR) isomeric pair lies in the ratio range 45-55 to 55-45 respectively" . This illustrates the complexity of the isomeric relationships within this chemical family.
Biological Activity and Applications
Insecticidal Mechanism
Toxicological Profile
Mammalian Toxicity
Studies on cypermethrin have demonstrated that exposure can cause a range of toxicity symptoms including vomiting, decreased food consumption, tremors, loss of coordination, and in severe cases, convulsion attacks . The search results also indicate that female rats may be more susceptible to cypermethrin toxicity than males, showing more pronounced hepatotoxicity and nephrotoxicity .
Organ-Specific Effects
Research on cypermethrin has shown that exposure can lead to histopathological changes in various organs. In the liver, cypermethrin can cause infiltration of cells near the central vein, hepatocyte degeneration, congestion of central and portal veins, hemorrhage, and necrosis . Kidney effects include shrinkage of the glomerulus, necrosis in the glomerulus and renal tubules, congestion of blood cells, and hemorrhage . These findings suggest that theta-cypermethrin, as a cypermethrin isomer, may potentially cause similar effects, though its specific toxicological profile might differ due to its unique stereochemistry.
Hematological Effects
Cypermethrin exposure has been shown to affect hematological parameters in experimental animals. Studies have reported reductions in hemoglobin levels, red blood cell count, white blood cell count, and other blood indices following cypermethrin administration . These findings suggest that theta-cypermethrin might potentially affect hematological parameters as well, though specific studies on theta-cypermethrin would be needed to confirm this.
Environmental Behavior and Ecotoxicology
Aquatic Toxicity
Cypermethrin compounds are known to be highly toxic to aquatic organisms, particularly to aquatic invertebrates and fish. Studies on cypermethrin have reported very low effect concentrations for aquatic invertebrates, with the amphipod Gammarus pulex showing particular sensitivity (EC₅₀ of 0.0013 μg/L) . Chronic toxicity has been observed in Daphnia magna at concentrations as low as 0.009 μg/L (NOEC for a 21-day exposure) .
These findings suggest that theta-cypermethrin may also pose significant risks to aquatic ecosystems, though specific ecotoxicological data for this particular isomer would be needed for a definitive assessment.
Analytical Methods and Identification
Identification Parameters
Theta-cypermethrin can be identified through various analytical techniques that distinguish between different stereoisomers. The chemical is associated with specific registry numbers, including 65732-07-2 and 71697-59-1, which can be used for unambiguous identification in chemical databases and regulatory contexts .
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